
1,2-Dibromo-3-(4-bromophenoxy)benzene
Overview
Description
1,2-Dibromo-3-(4-bromophenoxy)benzene is a brominated aromatic compound with the molecular formula C₁₂H₇Br₃O and a molecular weight of 406.89–406.90 g/mol (exact value depends on isotopic distribution). Structurally, it consists of a benzene ring substituted with two bromine atoms at positions 1 and 2, and a 4-bromophenoxy group at position 2. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, inferences can be drawn from structurally analogous compounds (e.g., BDE-37, PBDE 20) discussed below.
Preparation Methods
The synthesis of 2,3,4’-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, can be adjusted to control the degree of bromination and obtain the desired product . Industrial production methods often involve similar bromination reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2,3,4’-Tribromodiphenyl ether undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: It can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include reducing agents like ZVI, nucleophiles for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dibromo-3-(4-bromophenoxy)benzene is a brominated aromatic compound with the molecular formula C₁₂H₇Br₃O . It has potential applications in scientific research, including organic synthesis, pharmaceutical development, material science, and environmental studies.
Scientific Research Applications
*1,2-Dibromo-3-(2-bromophenoxy)benzene has several applications in scientific research.
- Organic Synthesis It can be employed as a building block in creating more complex organic molecules.
- Pharmaceutical Development The compound is investigated for its potential in creating new drugs and therapeutic agents.
- Material Science It is used in the creation of advanced materials possessing specific properties, like liquid crystals and polymers.
- Environmental Studies The compound is studied to determine its behavior and environmental impact across different ecosystems.
1,2-Dibromo-3-(2-bromophenoxy)benzene has garnered attention for its potential biological activities. Studies have highlighted the anticancer potential of the compound, demonstrating activity against various cancer cell lines. The mechanism through which this compound exerts its biological effects primarily involves the induction of apoptosis. Studies indicated that treatment with this compound leads to increased levels of cleaved caspase-3 and cytochrome c release in cancer cells, suggesting it triggers apoptotic pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted across different cell lines:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HL-60 (Leukemia) | 10 | Induces apoptosis |
A549 (Lung Cancer) | 15 | Disrupts microtubule formation |
MDA-MB-231 (Breast Cancer) | 20 | Inhibits cell proliferation |
These results indicate that the compound possesses significant anticancer activity across multiple types of cancer cells.
Case Studies
Several case studies have documented the effects of the compound in vivo and in vitro:
- Study on Human Myeloid Leukemia Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HL-60 and U937 cell lines after 24 hours of exposure at concentrations as low as 100 nM.
- Animal Model Research : In vivo studies using mouse models showed that administration of this compound significantly reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent against certain cancers.
Mechanism of Action
The primary mechanism of action for 2,3,4’-Tribromodiphenyl ether involves its interaction with biological systems, leading to potential endocrine disruption, neurotoxicological effects, and carcinogenicity . The compound can undergo debromination, releasing bromide ions and radicals, which can further interact with biological molecules and pathways .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
a) 1,2-Dibromo-3-(3-bromophenoxy)benzene (CAS 147217-76-3)
- Molecular Formula : C₁₂H₇Br₃O (identical to the target compound).
- Key Differences: The bromophenoxy group is attached at the 3-position of the central benzene ring instead of the 4-position.
- Implications: Positional isomerism affects physicochemical properties.
b) 1,2-Dibromo-4-(3-bromophenoxy)benzene (CAS 147217-80-9)
- Molecular Formula : C₁₂H₇Br₃O.
- Key Differences: Bromine atoms at positions 1 and 2, with the bromophenoxy group at position 3. This substitution pattern may alter steric hindrance and electronic effects, influencing reactivity in synthetic applications .
c) 3,4,4′-Tribromodiphenyl Ether (BDE-37; CAS N/A)
- Molecular Formula : C₁₂H₇Br₃O (identical to the target compound).
- Physical Properties: Melting point = 265.5°C, log Kow (octanol-water partition coefficient) = 9.68, vapor pressure = 0.00266–0.00150 Pa at 25°C .
Bromophenoxy Derivatives with Functional Group Variations
a) p-Bromophenoxyacetic Acid (CAS 1878-91-7)
- Molecular Formula : C₈H₇BrO₃.
- Key Differences : Contains a carboxylic acid group instead of bromine substituents.
- Implications: The polar carboxylic acid group enhances water solubility compared to non-polar brominated aromatics, making it more suitable for agricultural or pharmaceutical applications (e.g., plant growth regulation) .
b) 4-(4-Bromophenoxy)benzaldehyde (CAS 69240-56-8)
- Molecular Formula : C₁₃H₉BrO₂.
- Key Differences : Features a benzaldehyde moiety.
- Implications : The aldehyde group increases electrophilicity, enabling participation in condensation reactions, unlike the target compound’s inert brominated structure .
Brominated Aromatic Amines and Halogenated Analogs
a) 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)
- Molecular Formula : C₆H₇BrN₂.
- Key Differences: Contains amine groups instead of ether-linked bromophenoxy substituents.
- Safety Profile : Highly toxic; requires immediate medical attention upon exposure due to risks of skin/eye irritation and systemic toxicity . This contrasts with brominated ethers like the target compound, which may exhibit lower acute toxicity but higher environmental persistence.
b) 1,4-Dibromo-2,3-difluorobenzene (CAS N/A)
- Molecular Formula : C₆H₂Br₂F₂.
- Key Differences : Incorporates fluorine atoms , increasing electronegativity and resistance to nucleophilic substitution compared to purely brominated analogs .
Pharmaceutical Derivatives with Bromophenoxy Moieties
a) 5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole Derivatives
- Key Features : Designed as CLC-1 ion channel inhibitors for treating neuromuscular disorders.
- Implications: The 4-bromophenoxy group in these drugs enhances binding affinity to biological targets, a property that could be explored for the target compound in medicinal chemistry applications .
Biological Activity
1,2-Dibromo-3-(4-bromophenoxy)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. Its structure, characterized by multiple bromine substituents, suggests possible interactions with biological systems, particularly in the context of anticancer and antimicrobial activities. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H8Br4O
- Molecular Weight : 427.91 g/mol
The compound features a biphenyl structure with two bromine atoms on one phenyl ring and a bromophenoxy group attached to the other ring. The presence of bromine atoms is significant as they can enhance the lipophilicity and reactivity of the compound.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For example:
- Mechanism of Action : Brominated phenolic compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways and by inhibiting key signaling pathways such as VEGF (Vascular Endothelial Growth Factor) signaling .
- Case Study : In vitro studies demonstrated that related bromophenol derivatives inhibited cell growth in various human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. These compounds were found to induce cell cycle arrest and apoptosis through ROS (Reactive Oxygen Species) generation and caspase activation .
Antimicrobial Activity
The antimicrobial potential of brominated compounds has also been documented:
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of brominated compounds to disrupt microbial cell membranes and interfere with metabolic processes .
- Research Findings : Studies have reported that similar brominated phenolic compounds exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis via ROS generation | |
Antimicrobial | Disrupts cell membranes | |
Cytotoxicity | Inhibits cell proliferation in cancer lines |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : Lipophilic compounds tend to have higher absorption rates in biological systems.
- Distribution : The distribution is influenced by the compound's solubility and ability to permeate cell membranes.
- Metabolism : Brominated compounds can undergo metabolic transformations that may either activate or deactivate their biological activity.
- Excretion : The elimination half-life will depend on the compound's structure and metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2-Dibromo-3-(4-bromophenoxy)benzene, and how can purity be optimized?
- Methodology :
- Stepwise bromination : Begin with bromination of phenol derivatives using Br₂ in acetic acid or HBr/H₂O₂ under controlled temperatures (40–60°C). Subsequent Ullmann coupling with 4-bromophenol in the presence of Cu catalysts can introduce the phenoxy group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity (>97%). Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Considerations : Steric hindrance from bromine substituents may reduce reaction yields; optimize stoichiometry and reaction time .
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR (CDCl₃) to identify aromatic proton environments and substituent effects. Note: Bromine’s quadrupolar moment may broaden signals .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight (C₁₂H₇Br₃O, MW 406.9) and isotopic patterns .
- Elemental Analysis : Validate bromine content (theoretical Br%: 59.1%) .
Q. What safety protocols are critical during handling?
- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use to prevent inhalation/contact .
- Waste Disposal : Segregate halogenated waste and use licensed disposal services to avoid environmental release (H400/H410 hazard) .
Advanced Research Questions
Q. How do bromine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insights :
- Steric Effects : Ortho-bromine groups hinder Pd catalyst access, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
- Electronic Effects : Electron-withdrawing bromines activate the aryl ring for nucleophilic substitution but may deactivate it for electrophilic reactions.
- Optimization : Use Pd(OAc)₂/XPhos in toluene/water (3:1) with K₂CO₃ as base. Monitor via TLC (Rf ~0.5 in hexane/EtOAc) .
Q. How can contradictory DSC/TGA data on thermal stability be resolved?
- Data Analysis :
Technique | Conditions | Observed Decomposition | Possible Conflict Source |
---|---|---|---|
DSC | N₂, 10°C/min | Peak at 220°C | Oxidative vs. inert atmosphere |
TGA | Air, 5°C/min | 15% mass loss by 200°C | Moisture absorption in sample |
- Resolution : Repeat under uniform conditions (dry N₂ purge, calibrated instruments). Use FTIR to identify decomposition byproducts (e.g., HBr release) .
Q. What strategies mitigate challenges in interpreting NMR spectra due to isotopic splitting?
- Approaches :
- Use higher magnetic field strengths (500+ MHz) to resolve overlapping signals.
- Compare experimental ¹³C NMR with DFT-calculated shifts (Gaussian09, B3LYP/6-31G**) to assign brominated positions .
Q. How can this compound be used to study interactions with cytochrome P450 enzymes?
- Methodology :
- Fluorescence Quenching : Monitor enzyme activity via fluorescence (λₑₓ=280 nm, λₑₘ=340 nm) with incremental compound addition .
- Docking Simulations : Use AutoDock Vina to model binding to CYP3A4 active site; validate IC₅₀ values via enzyme inhibition assays .
Q. Data Contradiction and Reproducibility
Q. Why do Suzuki coupling yields vary across studies, and how can reproducibility be improved?
- Critical Variables :
- Catalyst purity (use Pd sources with ≤1% impurity).
- Solvent degassing (3x freeze-pump-thaw cycles to remove O₂).
- Troubleshooting :
- Include a radical scavenger (TEMPO) to suppress homocoupling side reactions .
Properties
IUPAC Name |
1,2-dibromo-3-(4-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(14)12(11)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNIFQVNBINLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879857 | |
Record name | BDE-22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-15-5 | |
Record name | 2,3,4'-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4'-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08EJ2VX9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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